

Guanidine Sulfate: A Technical Guide to Solubility and Preparation

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Compound of Interest

Compound Name: Guanidine;sulfate

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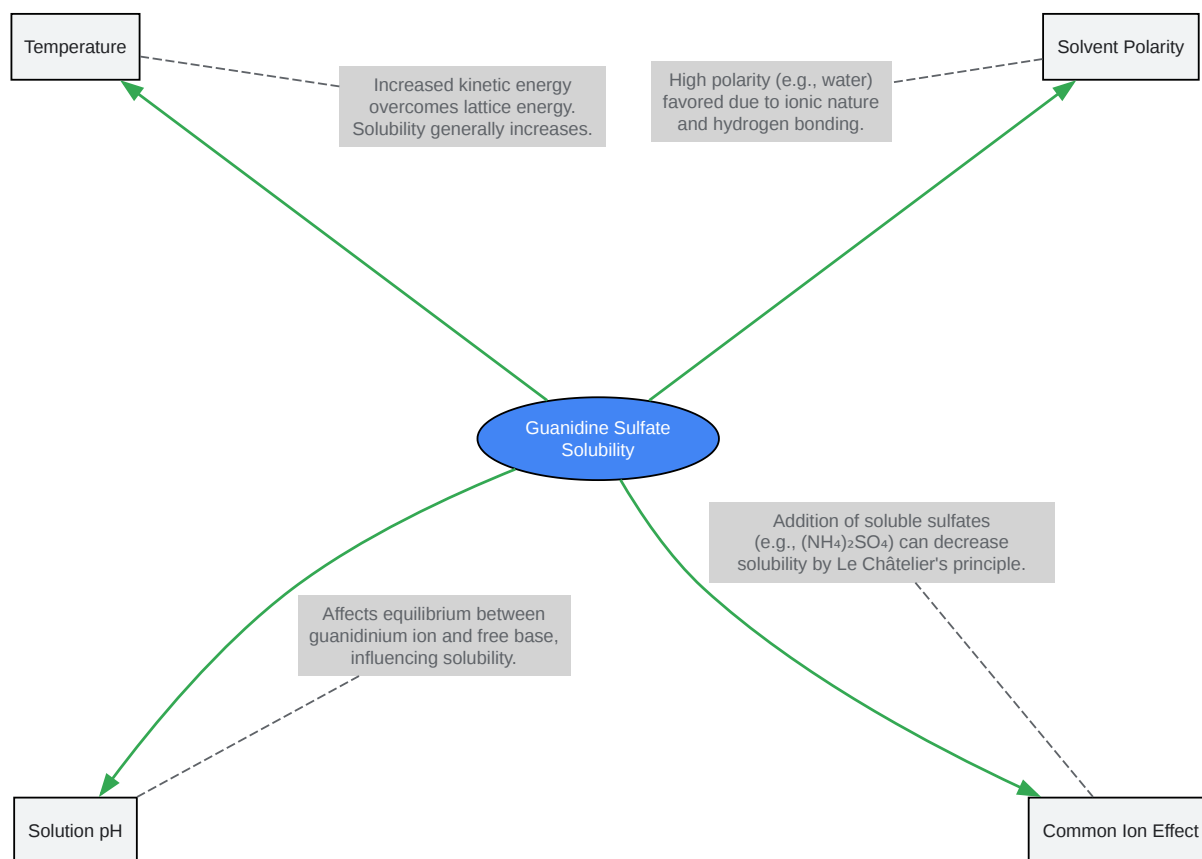
This document provides a comprehensive technical overview of guanidine sulfate, focusing on its solubility characteristics and common laboratory- and industrial-scale preparation methods. The information is intended to support research, development, and manufacturing activities where guanidine sulfate is used as a reagent, intermediate, or active component.

Solubility Profile

Guanidine sulfate, $((\text{CH}_5\text{N}_3)_2 \cdot \text{H}_2\text{SO}_4)$, is a salt of the strong organic base guanidine. Its solubility is a critical parameter for its use in synthesis, purification, and formulation. While precise quantitative data across a wide range of temperatures is not readily available in public literature, a qualitative and semi-quantitative profile can be established from various sources. The compound is known to be easily soluble in water and has limited solubility in most common organic solvents.^{[1][2]}

Factors Influencing Solubility

The dissolution of guanidine sulfate is governed by several key factors inherent to its structure and the properties of the solvent system. These relationships are crucial for designing crystallization processes, preparing solutions, and predicting behavior in complex mixtures.



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Figure 1. Key Factors Affecting Guanidine Sulfate Solubility.

Data Presentation

The following table summarizes the available solubility data for guanidine sulfate.

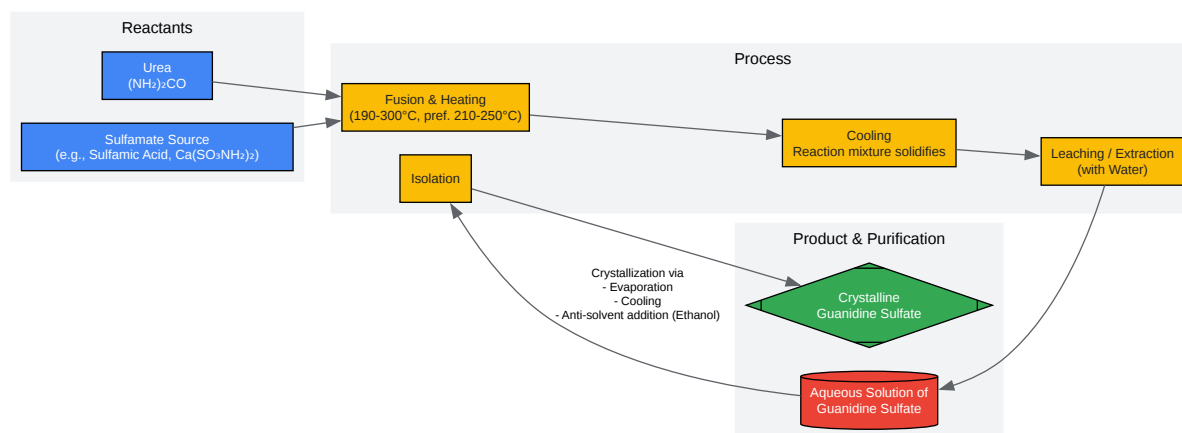
Solvent	Qualitative Solubility	Notes
Water	Easily Soluble / Miscible	Highly soluble, though specific g/100mL data vs. temperature is not widely published. [1] [2] [3] [4] [5]
Ethanol	Slightly Soluble / Almost Insoluble	Solubility is low, allowing for its use as an anti-solvent for precipitation. [1] [2]
Acetone	Insoluble	[4]
Chloroform	Insoluble	[4]
Diethyl Ether	Insoluble	[4]

Preparation and Synthesis

Guanidine sulfate can be synthesized through several chemical routes, often starting from inexpensive and readily available precursors like urea, calcium cyanamide, or dicyandiamide. The choice of method depends on factors such as scale, required purity, and available equipment.

Synthesis from Urea and Sulfamates

A common and effective method involves the high-temperature fusion of urea with sulfamic acid or its salts.[\[6\]](#) This process avoids the high pressures required in some older methods.[\[6\]](#) The reaction proceeds by forming guanidine sulfate, which can then be isolated.



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Figure 2. General Workflow for Synthesis of Guanidine Sulfate from Urea.

Other Synthetic Routes

- From Dicyandiamide: Reaction of dicyandiamide with ammonium salts is a well-established method for producing various guanidine salts.[7]
- From Calcium Cyanamide: Calcium cyanamide can serve as a nitrogen-rich starting material, often reacted with ammonium nitrate or other reagents to form the guanidinium cation.[8]
- Neutralization: Direct neutralization of guanidine free base or guanidinium carbonate with sulfuric acid provides a straightforward, high-purity route, suitable for laboratory scale.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and solubility determination of guanidine sulfate.

Protocol: Synthesis from Urea and Calcium Sulfamate

This protocol is adapted from the examples provided in patent literature.^[6]

- Preparation of Calcium Sulfamate:
 - Dissolve 97 g of sulfamic acid in 700 mL of water.
 - Slowly add 55 g of calcium hydroxide with stirring to form a solution of calcium sulfamate. This precursor can be used directly or the salt can be isolated.
- Reaction:
 - In a suitable reaction vessel equipped for high-temperature heating, combine 40 g of urea and 80 g of prepared calcium sulfamate.
 - Heat the mixture to induce fusion.
 - Increase the temperature to 230°C. The reaction mixture will solidify after a few minutes.
- Work-up and Isolation:
 - Allow the solid reaction mass to cool to room temperature.
 - Grind the solid into a fine powder to maximize surface area.
 - Extract the guanidine sulfate from the ground solid by leaching with several portions of hot water.
 - Combine the aqueous extracts. The resulting solution contains guanidine sulfate.
- Purification (Crystallization):
 - Concentrate the aqueous solution by heating to evaporate a portion of the water.

- Allow the concentrated solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- Alternatively, add a water-miscible organic liquid, such as ethanol, as an anti-solvent to precipitate the guanidine sulfate.^[6]
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
- Dry the purified guanidine sulfate crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Protocol: General Method for Isothermal Solubility Determination

This protocol describes a standard gravimetric method for determining solubility.

- Sample Preparation:
 - Add an excess amount of guanidine sulfate powder to a known mass or volume of the selected solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel. An excess of solid is required to ensure saturation is achieved.
- Equilibration:
 - Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid.
- Sample Extraction and Analysis:
 - Cease agitation and allow the undissolved solid to settle for several hours while maintaining the constant temperature.
 - Carefully withdraw a known mass of the clear, saturated supernatant using a pre-heated syringe fitted with a fine filter (e.g., 0.22 µm) to prevent aspiration of solid particles.

- Weigh the collected aliquot of the saturated solution accurately.
- Solvent Evaporation and Calculation:
 - Place the aliquot in a pre-weighed container and dry it to a constant weight in a vacuum oven to remove the solvent completely.
 - Weigh the container with the dried solute residue.
 - Calculate the solubility (S) in grams of solute per 100 g of solvent using the following formula:

$$S = [(\text{mass of residue}) / ((\text{mass of aliquot}) - (\text{mass of residue}))] \times 100$$

- Temperature Dependence:
 - Repeat steps 1-4 at various temperatures to generate a solubility curve.

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